4-Fluoro-L-leucine ethyl ester 4H2SO4 4py

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

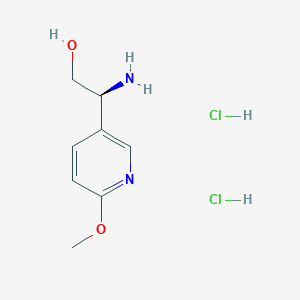

“4-Fluoro-L-leucine ethyl ester 4H2SO4 4py” is a chemical compound with the molecular formula C21H41F2N3O12S2 and a molecular weight of 629.7 g/mol. It is listed under CAS No. 1459196-65-6 .

Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis

While the molecular formula and weight are known, other physical and chemical properties such as melting point, boiling point, and density are not specified .Applications De Recherche Scientifique

Fluorinated Stereogenic Quaternary Centers in β-Keto Esters

The incorporation of fluorine and fluorinated groups is of special interest in pharmaceutical chemistry. Researchers have developed a range of metal-catalyzed and organocatalyzed methods for the enantioselective fluorination, trifluoromethylation, and trifluoromethylthiolation of 3-oxo esters . These fluorinated stereogenic centers play a crucial role in drug design, affecting pharmacodynamic, pharmacokinetic, and metabolic properties. The physicochemical effects imparted by fluorine enhance bioavailability, tissue distribution, and cell permeability, making fluorinated compounds valuable in biological research.

Vacuum Impregnation Techniques in the Food Industry

Vacuum impregnation is a powerful technique used in the food industry to enhance product quality. By immersing food matrices in a vacuum, they absorb beneficial compounds (such as flavors, nutrients, or bioactive molecules) from a solution. Researchers have explored the application of vacuum impregnation to improve food texture, flavor, and nutritional content. It has been used to infuse fruits, vegetables, and meat products with desirable compounds, leading to innovative food formulations .

Fluorescent Proteins (FPs) and Nanobodies

Fluorescent proteins (FPs) are widely used in biological research for imaging and tracking cellular processes. Recent progress involves the development of nanobodies (single-domain antibodies) targeting FPs. These nanobodies enhance the stability, brightness, and specificity of FPs, making them valuable tools in live-cell imaging, protein localization studies, and biosensor applications. Researchers continue to explore novel nanobody-FP pairs for advanced imaging techniques .

Enzyme Catalysis at Cold Temperatures

Cold temperature is prevalent in various environments, affecting the rates of chemical reactions. Researchers have investigated how enzymes adapt to reduced temperatures. Increased catalysis has been identified as an adaptive trait of enzymes in cold conditions. Understanding the link between enzyme catalysis and temperature informs bioprospecting strategies and contributes to fields such as biotechnology and environmental science .

Bacterial l-Leucine Catabolism and Secondary Metabolites

Bacteria can assimilate l-leucine when other carbon sources are depleted. The catabolism of l-leucine is widespread among bacteria and has been thoroughly studied. Investigating bacterial metabolism sheds light on the production of secondary metabolites, which may have applications in drug discovery, agriculture, and biotechnology .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQYTIVBGOQETG-KRJWQGBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41F2N3O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid | |

CAS RN |

1459196-65-6 |

Source

|

| Record name | (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrogensulfate pyridinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)

![t-Butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride, 95%](/img/structure/B6299273.png)

![rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride, 95%](/img/structure/B6299278.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)

![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)